2,5-Dihydro-1H-pyrrole-3-carboxylic acid
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Overview
Description
2,5-Dihydro-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H7NO2. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydro-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of pyrrole in the presence of a catalyst such as palladium or cerium ammonium nitrate . Another method includes the cyclization of glycine-derived enamino amides under Boc-deprotection conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dihydro-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrrole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can yield different dihydropyrrole derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as alkyl halides and sulfonyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2,5-Dihydro-1H-pyrrole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor agonists.
Medicine: This compound is investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 2,5-Dihydro-1H-pyrrole-3-carboxylic acid involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid
- Pyrrole-3-carboxylic acid
- 2,5-Dihydro-1H-pyrrole-2-carboxylic acid
Comparison: Compared to these similar compounds, 2,5-Dihydro-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern and the resulting chemical properties.
Properties
IUPAC Name |
2,5-dihydro-1H-pyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-5(8)4-1-2-6-3-4/h1,6H,2-3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXLSRPKPVZWLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CN1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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